4-Bromobenzoic-d4 Acid

Descripción general

Descripción

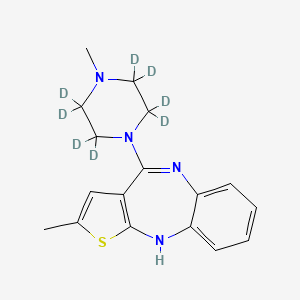

4-Bromobenzoic-d4 Acid is a chemically labeled compound characterized by its distinctive deuterium isotopic substitution, wherein four hydrogen atoms in the benzoic acid molecule are replaced by deuterium atoms . This heavy atom substitution enhances the compound’s stability and is often employed in various scientific applications, particularly in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, enabling precise investigations of molecular structures, reaction mechanisms, and chemical interactions .

Synthesis Analysis

The synthesis of 4-Bromobenzoic-d4 Acid has been investigated in several studies . For instance, one study used 4-bromotoluene as raw material and potassium permanganate as the oxidant. Another study synthesized novel 4-bromobenzoic acid-based hydrazone-Schiff base derivatives .Molecular Structure Analysis

The molecular formula of 4-Bromobenzoic-d4 Acid is C7H5BrO2 . Its molecular weight is 205.04 g/mol . The compound’s structure can be represented by the canonical SMILES stringC1=CC(=CC=C1C(=O)O)Br . Chemical Reactions Analysis

4-Bromobenzoic-d4 Acid has been used in various chemical reactions. For example, it was used to study the metabolic fate of 2-,3-and 4-bromo benzoic acids in rat hepatocytes incubation using high temperature liquid chromatography .Physical And Chemical Properties Analysis

4-Bromobenzoic-d4 Acid has a molecular weight of 205.04 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its exact mass is 203.97240 g/mol . The compound’s topological polar surface area is 37.3 Ų .Aplicaciones Científicas De Investigación

Synthesis of Hydrazone Schiff Base Derivatives

4-Bromobenzoic Acid has been used in the synthesis of novel hydrazone Schiff base derivatives . These derivatives have been found to be potent α-amylase inhibitors . The derivatives were synthesized by treating various replaced aldehydes with 4-bromobenzohydrazide . All the made derivatives exhibited worthy inhibition potential .

Metabolic Studies in Rat Hepatocytes

4-Bromobenzoic Acid has been used to study the metabolic fate of 2-,3-and 4-bromo benzoic acids in rat hepatocytes . This was done using high temperature liquid chromatography .

Bromine-Specific Detection of Metabolites

4-Bromobenzoic Acid has been used in bromine-specific detection of the metabolites of 2-,3-and 4-bromobenzoic acid in the urine and bile of rats . This was done by inductively coupled plasma mass spectrometry .

Synthesis of Agrochemicals

4-Bromobenzoic Acid is used as an intermediate for the synthesis of agrochemicals .

Synthesis of Pharmaceuticals

4-Bromobenzoic Acid is also used as an intermediate for the synthesis of pharmaceuticals .

Synthesis of Chemical Intermediates

4-Bromobenzoic Acid is used in the synthesis of chemical intermediates .

Synthesis of Liquid Crystals

4-Bromobenzoic Acid is used in the synthesis of liquid crystals .

Mecanismo De Acción

Target of Action

4-Bromobenzoic-d4 Acid is a deuterated compound of 4-Bromobenzoic acid It’s known that benzoic acid derivatives can interact with various biological targets, depending on the specific functional groups present .

Mode of Action

It’s known that bromobenzoic acids can interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules .

Biochemical Pathways

Bromobenzoic acids can potentially affect various biochemical pathways, depending on their specific targets .

Pharmacokinetics

It’s known that the deuterium labeling can potentially affect the pharmacokinetic and metabolic profiles of drugs .

Result of Action

It’s known that bromobenzoic acids can have various effects at the molecular and cellular level, depending on their specific targets .

Action Environment

Factors such as temperature, ph, and the presence of other molecules can potentially influence the action of bromobenzoic acids .

Direcciones Futuras

Propiedades

IUPAC Name |

4-bromo-2,3,5,6-tetradeuteriobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXYZHVUPGXXQG-RHQRLBAQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1C(=O)O)[2H])[2H])Br)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(10R,13S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-3-hydroxyimino-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B602511.png)